tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate: is an organic compound with the molecular formula C10H18BrNO3. It is a member of the oxazepane family, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate typically involves the bromination of a precursor oxazepane compound. One common method includes the reaction of tert-butyl 1,4-oxazepane-4-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form tert-butyl 1,4-oxazepane-4-carboxylate.
Oxidation: Oxidative conditions can lead to the formation of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic substitution: Products like tert-butyl 6-azido-1,4-oxazepane-4-carboxylate.
Reduction: tert-Butyl 1,4-oxazepane-4-carboxylate.
Oxidation: tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate.
Scientific Research Applications
tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as intermediates in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate depends on its specific applicationIn biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
- tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
- tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
- tert-Butyl 6-methyl-1,4-oxazepane-4-carboxylate
Comparison: tert-Butyl 6-bromo-1,4-oxazepane-4-carboxylate is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further functionalization. The bromine atom can be readily replaced by various nucleophiles, allowing the synthesis of a wide range of derivatives. In contrast, similar compounds like tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate lack this reactive site, limiting their versatility .
Properties
Molecular Formula |
C10H18BrNO3 |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
tert-butyl 6-bromo-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12/h8H,4-7H2,1-3H3 |
InChI Key |
ULEOVCBUDAWJPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.